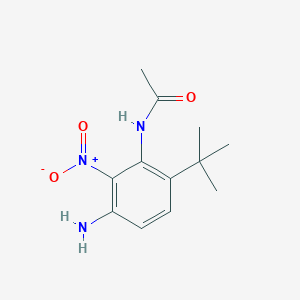
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C12H17N3O3 It is characterized by the presence of an amino group, a tert-butyl group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide typically involves the nitration of a tert-butyl-substituted aniline derivative, followed by acetylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 3-tert-butylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-amino-6-tert-butyl-2-nitroaniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-amino-6-tert-butyl-2-aminophenylacetamide.
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Compounds with nitroso or nitro groups.
Aplicaciones Científicas De Investigación
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide depends on its interaction with molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butylacetamide
- 3-amino-2-nitrophenylacetamide
- 6-tert-butyl-2-nitroaniline
Uniqueness
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide is unique due to the presence of both amino and nitro groups on the phenyl ring, along with a tert-butyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28g/mol |
Nombre IUPAC |
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-7(16)14-10-8(12(2,3)4)5-6-9(13)11(10)15(17)18/h5-6H,13H2,1-4H3,(H,14,16) |
Clave InChI |
RAYQFRIGYSPPGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])N)C(C)(C)C |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















